molecular formula C18H19N5O3 B2868866 N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE CAS No. 1326826-75-8

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE

Cat. No.: B2868866
CAS No.: 1326826-75-8
M. Wt: 353.382
InChI Key: YRTCEMLDJGUSKG-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Benzyl Group: The benzyl group is added using a benzylation reaction, often involving benzyl halides and a base.

    Final Acetamide Formation: The acetamide group is introduced through an amidation reaction, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antifungal, or antibacterial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE: can be compared with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties compared to other triazole derivatives. Its combination of functional groups and molecular geometry could result in distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-7-6-12(9-15(14)26-2)11-20-17(24)10-16-21-18(23-22-16)13-5-3-4-8-19-13/h3-9H,10-11H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCEMLDJGUSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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